(1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol: is a synthetic organic compound characterized by the presence of difluorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with 2,4-difluorophenyl and 4-fluorophenyl groups.
Addition of Methanol Group: The methanol group is introduced via a nucleophilic addition reaction, where a suitable nucleophile (such as methanol) reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl groups, potentially altering the electronic properties of the compound.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrazoles on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,4-Difluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
- (1-(2,4-Difluorophenyl)-3-(4-bromophenyl)-1H-pyrazol-4-YL)methanol
- (1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
Compared to similar compounds, (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H11F3N2O |
---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
[1-(2,4-difluorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11F3N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-8,22H,9H2 |
InChI Key |
ILWOZGJDDMDUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.